(1'R,2R,5'S)-6',6'-dimethylspiro[azetidine-2,2'-bicyclo[3.1.1]heptane]-4-one
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Overview
Description
(1’R,2R,5’S)-6’,6’-dimethylspiro[azetidine-2,2’-bicyclo[311]heptane]-4-one is a complex organic compound characterized by its unique spirocyclic structure This compound features a bicyclo[31
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is one of the most efficient ways to synthesize functionalized azetidines, although it comes with inherent challenges.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
(1’R,2R,5’S)-6’,6’-dimethylspiro[azetidine-2,2’-bicyclo[3.1.1]heptane]-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (1’R,2R,5’S)-6’,6’-dimethylspiro[azetidine-2,2’-bicyclo[3.1.1]heptane]-4-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biology, this compound could be used to study enzyme interactions and protein binding due to its rigid and well-defined structure. It may also serve as a model compound for understanding the behavior of spirocyclic systems in biological environments.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The spirocyclic structure is often found in bioactive molecules, suggesting that (1’R,2R,5’S)-6’,6’-dimethylspiro[azetidine-2,2’-bicyclo[3.1.1]heptane]-4-one might have pharmacological applications.
Industry
In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action for (1’R,2R,5’S)-6’,6’-dimethylspiro[azetidine-2,2’-bicyclo[3.1.1]heptane]-4-one involves its interaction with molecular targets through its spirocyclic structure. This structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring.
Aziridine: Another four-membered nitrogen-containing ring but with different ring strain and reactivity.
Spiro[cyclopropane-1,2’-indoline]: A spirocyclic compound with a different ring system.
Uniqueness
What sets (1’R,2R,5’S)-6’,6’-dimethylspiro[azetidine-2,2’-bicyclo[3.1.1]heptane]-4-one apart is its combination of a bicyclo[3.1.1]heptane ring with an azetidine ring, providing unique steric and electronic properties. This makes it particularly useful for applications requiring specific spatial arrangements and reactivity profiles.
Properties
IUPAC Name |
(1'R,4R,5'S)-6',6'-dimethylspiro[azetidine-4,2'-bicyclo[3.1.1]heptane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10(2)7-3-4-11(8(10)5-7)6-9(13)12-11/h7-8H,3-6H2,1-2H3,(H,12,13)/t7-,8+,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHNXVLYRMVZAU-VAOFZXAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C1C2)CC(=O)N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@]3([C@@H]1C2)CC(=O)N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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